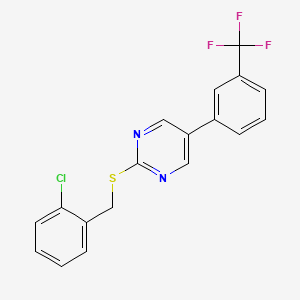
2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 . The presence of the trifluoromethyl group can greatly influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted with a 2-chlorobenzyl group and a 5-(3-(trifluoromethyl)phenyl) group . The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The pyrimidine ring, the trifluoromethyl group, and the 2-chlorobenzyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Reactivity Studies
- A study focused on sulfur inversion in thioether ligands, including 4-chlorobenzyl 2-pyrimidinyl sulfide, revealed insights into their chemical behavior and potential applications in creating complex molecules (Tresoldi et al., 2002).
Spectroscopic and Computational Analysis
- Research involving 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, a related compound, utilized FT-IR and FT-Raman spectroscopy, providing valuable data for understanding the electronic and structural characteristics of similar compounds (Alzoman et al., 2015).
Biochemical Interaction Studies
- A publication investigating transcription factor inhibitors identified a related compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide], which is structurally similar and provides insights into the interaction of these compounds with biological molecules (Palanki et al., 2000).
Pharmacological and Toxicological Studies
- Studies on pyrimidine derivatives, including 5-[3-(trifluoromethyl)phenyl]-2-amino compounds, offer insights into the pharmacological properties and potential medicinal applications of similar compounds (Medwid et al., 1990).
Material Science and Polymer Research
- A study focusing on CF3-containing diamine and its derivatives, similar in structure to 2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide, provided insights into the synthesis and properties of novel polymers with potential applications in various fields (Shockravi et al., 2009).
Nanotechnology and Optoelectronics
- Research on thiopyrimidine derivatives, which are structurally related, explored their nonlinear optical properties, indicating potential applications in optoelectronics and as components in novel technological devices (Hussain et al., 2020).
Cytotoxic Activity and Cancer Research
- A study on novel 5-methyl-4-thiopyrimidine derivatives, which share structural similarities, investigated their cytotoxic activity, providing valuable information for potential cancer treatment applications (Stolarczyk et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2S/c19-16-7-2-1-4-13(16)11-25-17-23-9-14(10-24-17)12-5-3-6-15(8-12)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUIYSBDKFSNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluorobenzamide](/img/structure/B2584448.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)

![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)
![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)
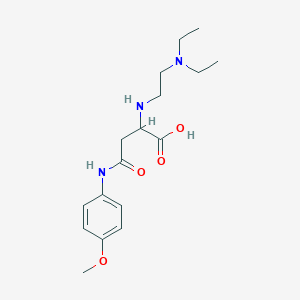
![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)
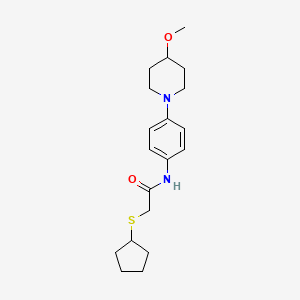

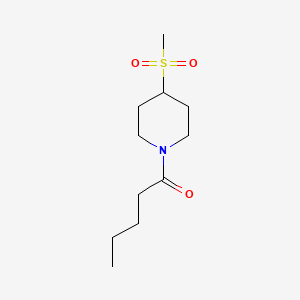
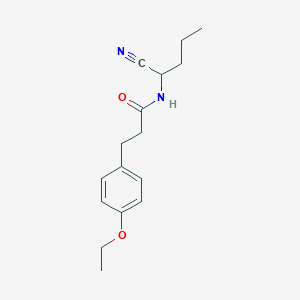
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2584469.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2584470.png)